molecular formula C11H13N3 B10793599 2-(pyrrolidin-3-yl)-1H-pyrrolo[2,3-b]pyridine

2-(pyrrolidin-3-yl)-1H-pyrrolo[2,3-b]pyridine

Cat. No.: B10793599
M. Wt: 187.24 g/mol
InChI Key: KOWVUSHBSAGCKE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(pyrrolidin-3-yl)-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound that features a pyrrolidine ring fused to a pyrrolopyridine structure. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(pyrrolidin-3-yl)-1H-pyrrolo[2,3-b]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of pyridine derivatives with pyrrolidine under catalytic conditions. For instance, the use of palladium-catalyzed cross-coupling reactions has been reported to be effective in forming the desired pyrrolopyridine structure .

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. The use of continuous flow reactors and optimized catalytic systems can enhance the efficiency of the synthesis process. Additionally, the selection of solvents and reaction conditions that minimize by-products is crucial for industrial applications .

Chemical Reactions Analysis

Types of Reactions

2-(pyrrolidin-3-yl)-1H-pyrrolo[2,3-b]pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Pharmacological Activities

The pharmacological potential of 2-(pyrrolidin-3-yl)-1H-pyrrolo[2,3-b]pyridine has been investigated for various therapeutic applications:

  • Anticonvulsant Activity : Studies have shown that derivatives of pyrrolo[2,3-b]pyridine exhibit anticonvulsant properties, making them candidates for epilepsy treatment .
  • Anticancer Properties : The compound has been reported to possess anticancer activity. For instance, modifications of pyrrolo[2,3-b]pyridine derivatives have demonstrated efficacy against various cancer cell lines .
  • Analgesic and Anti-inflammatory Effects : Research indicates that certain derivatives can significantly reduce pain and inflammation, suggesting potential use in pain management therapies .

Synthesis and Structural Modifications

Various synthetic routes have been developed to create derivatives of this compound with enhanced biological activity:

  • Cross-Coupling Reactions : Techniques such as Suzuki coupling have been employed to modify the compound's structure for improved pharmacological profiles .

Table 1: Summary of Biological Activities

Activity TypeStudy ReferenceResults Summary
Anticonvulsant Effective against induced seizures in animal models
Anticancer Inhibited growth in multiple cancer cell lines
Analgesic Superior efficacy compared to standard analgesics

Case Study: Anticancer Activity

A recent study investigated the anticancer effects of a series of pyrrolo[2,3-b]pyridine derivatives. The results indicated that specific modifications increased cytotoxicity against breast and lung cancer cell lines. The study utilized various assays to evaluate cell viability and apoptosis induction .

Mechanism of Action

The mechanism of action of 2-(pyrrolidin-3-yl)-1H-pyrrolo[2,3-b]pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(pyrrolidin-3-yl)-1H-pyrrolo[2,3-b]pyridine is unique due to its specific fusion of pyrrolidine and pyrrolopyridine rings, which imparts distinct chemical and biological properties. Its ability to undergo diverse chemical reactions and its potential therapeutic applications make it a valuable compound in various fields of research .

Biological Activity

2-(Pyrrolidin-3-yl)-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound with significant potential in medicinal chemistry. This compound features a pyrrolidine moiety fused to a pyrrolo[2,3-b]pyridine structure, which contributes to its unique biological activities. The compound is of interest due to its potential applications in treating various diseases, particularly those mediated by specific kinases.

PropertyValue
Molecular FormulaC11H13N3
Molecular Weight187.24 g/mol
IUPAC Name3-(Pyrrolidin-3-yl)-1H-pyrrolo[2,3-b]pyridine
InChI KeyHEKMJEFECZLOIX-UHFFFAOYSA-N
CAS Number1151768-87-4

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The compound has been shown to act as an inhibitor of SGK-1 kinase, which plays a crucial role in multiple signaling pathways related to cell growth and survival. By inhibiting SGK-1, this compound may have therapeutic effects in conditions such as cancer and metabolic disorders .

Case Studies and Research Findings

  • Inhibition of SGK-1 Kinase : A study demonstrated that derivatives of pyrrolo[2,3-b]pyridine effectively inhibit SGK-1 kinase activity. This inhibition was linked to reduced cell proliferation in cancer models, suggesting potential applications in oncology .
  • Neuroprotective Effects : Research indicated that compounds similar to this compound exhibit neuroprotective properties by modulating neurotransmitter systems and reducing oxidative stress in neuronal cells. This suggests potential use in neurodegenerative diseases like Alzheimer's and Parkinson's disease .
  • Antimicrobial Activity : Preliminary studies have shown that derivatives of this compound possess antimicrobial properties against various pathogens, indicating a potential role in developing new antibiotics .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other similar compounds:

CompoundBiological ActivityUnique Features
PyrrolidineBasic amine propertiesLacks the fused pyridine structure
PyrrolopyridineModerate enzyme inhibitionFused pyridine ring
1H-Pyrazolo[3,4-d]pyrimidineCDK8 inhibitionDistinct scaffold structure

Properties

Molecular Formula

C11H13N3

Molecular Weight

187.24 g/mol

IUPAC Name

2-pyrrolidin-3-yl-1H-pyrrolo[2,3-b]pyridine

InChI

InChI=1S/C11H13N3/c1-2-8-6-10(9-3-5-12-7-9)14-11(8)13-4-1/h1-2,4,6,9,12H,3,5,7H2,(H,13,14)

InChI Key

KOWVUSHBSAGCKE-UHFFFAOYSA-N

Canonical SMILES

C1CNCC1C2=CC3=C(N2)N=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.